

4-Chlorothiazolo[5,4-c]pyridine chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Chloro[1,3]thiazolo[5,4-c]pyridine

Cat. No.: B1449899

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties and Reactivity of 4-Chlorothiazolo[5,4-c]pyridine

Introduction

The thiazolo[5,4-c]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry and materials science. As a bioisostere of purine, this fused ring system is a cornerstone for the design of novel kinase inhibitors, receptor antagonists, and other biologically active agents. This guide focuses on a key derivative, 4-Chlorothiazolo[5,4-c]pyridine, a versatile and highly valuable intermediate for drug discovery and development. The presence of a chlorine atom at the 4-position of the pyridine ring—a position activated by the ring nitrogen—renders this molecule an exceptionally useful building block for generating diverse chemical libraries via transition metal-catalyzed cross-coupling and nucleophilic aromatic substitution reactions.

This document provides a comprehensive overview of the chemical properties, synthesis, reactivity, and analytical characterization of 4-Chlorothiazolo[5,4-c]pyridine, tailored for researchers, medicinal chemists, and process development scientists.

Core Chemical Properties and Identifiers

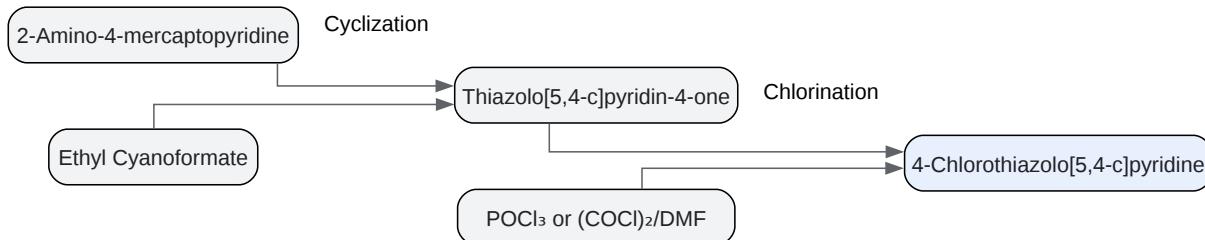
Precise identification and understanding of the basic physicochemical properties are fundamental for the effective use of any chemical intermediate.

Structural Information and Identifiers

Identifier	Value
Molecular Formula	C ₆ H ₃ CIN ₂ S
Molecular Weight	170.62 g/mol
Canonical SMILES	C1=CN=C(C2=C1N=CS2)Cl
InChI Key	KYXFVXOEMXFSKJ-UHFFFAOYSA-N
CAS Number	1037213-91-3

Physicochemical Properties

Experimental data for 4-Chlorothiazolo[5,4-c]pyridine is not extensively published. The properties below are based on computational predictions and data from analogous structures.


Property	Predicted Value / Description
Appearance	Likely an off-white to yellow solid.
Melting Point	Not available. Expected to be a solid at room temperature.
Solubility	Expected to be soluble in chlorinated solvents (DCM, chloroform), ethers (THF, dioxane), and polar aprotic solvents (DMF, DMSO). Sparingly soluble in alcohols and hydrocarbons.
XLogP	1.8 (Predicted)

Synthesis and Manufacturing

While multiple synthetic routes to the thiazolopyridine core exist, a common and logical approach to 4-Chlorothiazolo[5,4-c]pyridine involves the initial construction of the corresponding thiazolo[5,4-c]pyridin-4-one, followed by a chlorination reaction. This strategy is well-established for the synthesis of similar chloro-substituted nitrogen heterocycles.[\[1\]](#)

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from commercially available precursors.

[Click to download full resolution via product page](#)

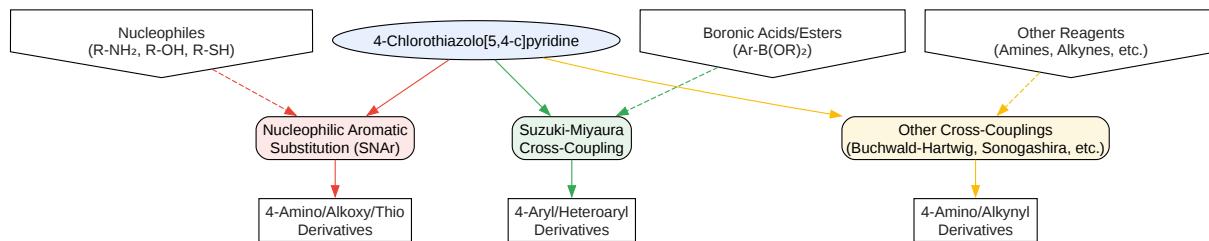
Caption: Proposed two-step synthesis of 4-Chlorothiazolo[5,4-c]pyridine.

Experimental Protocol: Synthesis via Chlorination

This protocol describes the chlorination of the thiazolo[5,4-c]pyridin-4-one intermediate.

Step 1: Synthesis of Thiazolo[5,4-c]pyridin-4-one (Intermediate C)

- This intermediate can be prepared via the condensation of a suitable 3-aminopyridine-4-thiol derivative with a one-carbon synthon, a method adapted from related heterocyclic syntheses.


Step 2: Chlorination to 4-Chlorothiazolo[5,4-c]pyridine (Product E)

- Rationale: Phosphorus oxychloride (POCl_3) is a standard and highly effective reagent for converting hydroxylated nitrogen heterocycles (and their tautomeric pyridones/amides) into their corresponding chloro derivatives.^[1] The mechanism involves the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.
- Protocol:
 - Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add Thiazolo[5,4-c]pyridin-4-one (1.0 eq).

- Reagent Addition: Under a nitrogen atmosphere, carefully add phosphorus oxychloride (POCl_3 , 5-10 eq) to the flask. A catalytic amount of a tertiary amine base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) can be added to facilitate the reaction, although it often proceeds without.
- Reaction Conditions: Heat the reaction mixture to reflux (approx. 105-110 °C) and stir for 3-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
- Work-up:
 - Carefully cool the reaction mixture to room temperature, then slowly quench it by pouring it onto crushed ice with vigorous stirring in a fume hood. Caution: This is a highly exothermic and gas-evolving process.
 - Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO_3) solution or solid sodium carbonate (Na_2CO_3) until the pH is ~7-8.
 - Extract the aqueous layer three times with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc).
- Purification:
 - Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4).
 - Filter the drying agent and concentrate the solvent under reduced pressure.
 - Purify the resulting crude solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure 4-Chlorothiazolo[5,4-c]pyridine.

Chemical Reactivity and Synthetic Utility

The synthetic power of 4-Chlorothiazolo[5,4-c]pyridine lies in the reactivity of its C4-chloro substituent. The electron-withdrawing effect of the pyridine nitrogen atom makes the C4 position electron-deficient and thus highly susceptible to two critical classes of reactions for drug discovery.

[Click to download full resolution via product page](#)

Caption: Key reactivity pathways of 4-Chlorothiazolo[5,4-c]pyridine.

Nucleophilic Aromatic Substitution (S_nAr)

- Mechanistic Principle: The pyridine nitrogen atom acts as an electron sink, stabilizing the negative charge of the Meisenheimer intermediate formed upon nucleophilic attack. This stabilization is most effective for attack at the C2 and C4 positions.[2][3] Consequently, the chlorine at C4 is an excellent leaving group in S_nAr reactions.
- Scope: This reaction allows for the straightforward introduction of a wide variety of nitrogen, oxygen, and sulfur nucleophiles, which is critical for structure-activity relationship (SAR) studies.
 - Amination: Reaction with primary or secondary amines (R¹R²NH) yields 4-amino derivatives.
 - Alkoxylation/Aryloxylation: Reaction with alcohols (ROH) or phenols (ArOH) in the presence of a base (e.g., NaH, K₂CO₃) yields 4-ether derivatives.
 - Thiolation: Reaction with thiols (RSH) yields 4-thioether derivatives.
- Representative Protocol (Amination):

- Dissolve 4-Chlorothiazolo[5,4-c]pyridine (1.0 eq) in a polar aprotic solvent like DMSO, NMP, or dioxane.
- Add the desired amine nucleophile (1.1 - 2.0 eq) and a non-nucleophilic base such as DIPEA or K_2CO_3 (2.0 - 3.0 eq).
- Heat the mixture at 80-150 °C. The reaction can often be accelerated using microwave irradiation.
- Monitor by LC-MS. Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., EtOAc).
- Purify the product via column chromatography or recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond is a versatile handle for forming new carbon-carbon and carbon-nitrogen bonds using palladium catalysis.

- Suzuki-Miyaura Coupling:

- Principle: The Suzuki reaction is a robust method for forming C-C bonds between the C4 position and various sp^2 -hybridized carbons from boronic acids or esters.^{[4][5]} This is arguably the most important reaction for this building block, enabling the synthesis of biaryl and heteroaryl-aryl structures commonly found in kinase inhibitors.^{[6][7]}
- Typical Conditions: A palladium source (e.g., $Pd(OAc)_2$, $Pd_2(dba)_3$, or a pre-catalyst like $PdCl_2(dppf)$), a phosphine ligand (e.g., SPhos, XPhos, $PPPh_3$), and a base (e.g., K_2CO_3 , Cs_2CO_3 , K_3PO_4) in a solvent system like dioxane/water or DME/water.^[8]
- Representative Protocol (Suzuki Coupling):
 - To a reaction vessel, add 4-Chlorothiazolo[5,4-c]pyridine (1.0 eq), the aryl/heteroaryl boronic acid (1.2 - 1.5 eq), a base such as K_2CO_3 (3.0 eq), and the palladium catalyst system (e.g., $PdCl_2(dppf)$, 5 mol%).
 - Evacuate and backfill the vessel with an inert gas (nitrogen or argon) three times.

- Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).
- Heat the reaction mixture to 80-100 °C for 2-12 hours, monitoring by LC-MS.
- After cooling, dilute with water and extract with ethyl acetate.
- Wash the combined organic layers with brine, dry over Na_2SO_4 , and concentrate.
- Purify by flash chromatography to obtain the desired 4-aryl-thiazolo[5,4-c]pyridine.

Analytical Characterization

Unambiguous characterization is essential for confirming the identity and purity of the synthesized material.

Expected Spectroscopic Signature

While specific experimental spectra are not widely available, the following characteristics can be predicted based on the structure and data from analogous compounds.

- ^1H NMR:
 - The spectrum will feature three distinct signals in the aromatic region (typically δ 7.0-9.0 ppm).
 - The proton on the thiazole ring (C2-H) is expected to be a singlet and appear at a characteristic downfield shift (likely $> \delta$ 8.5 ppm).
 - The two protons on the pyridine ring (C6-H and C7-H) will form an AX doublet system. The C6-H, being adjacent to the pyridine nitrogen, is expected to be the most downfield of the two (e.g., δ 8.0-8.5 ppm), while the C7-H will be more upfield (e.g., δ 7.0-7.5 ppm).
- ^{13}C NMR:
 - The spectrum will show six distinct signals for the six unique carbon atoms.
 - Carbons adjacent to nitrogen atoms (C2, C4, C6, and C7a) will be significantly deshielded, appearing downfield. The C4 carbon bearing the chlorine atom is expected to be highly

deshielded (e.g., >150 ppm).[9]

- The C5a carbon, at the ring junction, will also be in the aromatic region.
- Mass Spectrometry (HRMS-ESI):
 - The compound will show a characteristic isotopic pattern for a molecule containing one chlorine atom (M^+ and $M+2$ peaks in an approximate 3:1 ratio).
 - The exact mass of the protonated molecular ion $[M+H]^+$ would be calculated as 170.9781 (for ^{35}Cl) and 172.9752 (for ^{37}Cl).

Safety and Handling

Appropriate safety precautions must be observed when handling 4-Chlorothiazolo[5,4-c]pyridine and its reagents.

- General Handling:
 - Use only in a well-ventilated area, preferably within a chemical fume hood.
 - Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).
 - Avoid inhalation of dust and contact with skin and eyes.[8] In case of contact, rinse immediately with plenty of water.
- Reactivity Hazards:
 - Chlorination reactions with POCl_3 should be performed with extreme caution in a fume hood, as the reagent is corrosive and reacts violently with water.
 - Palladium-catalyzed reactions should be performed under an inert atmosphere to prevent catalyst deactivation.
- Storage:
 - Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 8. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyridine(110-86-1) ¹³C NMR [m.chemicalbook.com]
- To cite this document: BenchChem. [4-Chlorothiazolo[5,4-c]pyridine chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1449899#4-chlorothiazolo-5-4-c-pyridine-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com